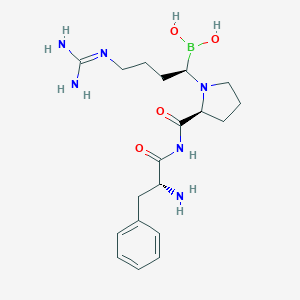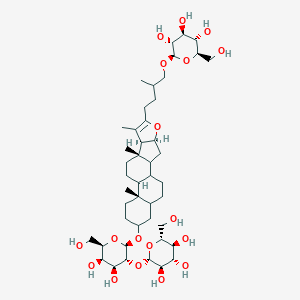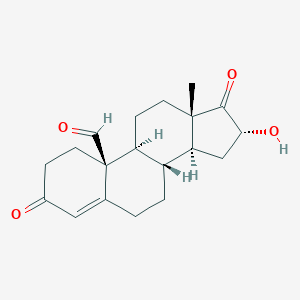![molecular formula C18H19BrN2O3 B238197 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide have been extensively studied in scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been reported to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. The anti-cancer activity of this compound has been attributed to its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is not fully understood. However, it has been reported to act as a histone deacetylase inhibitor, which may contribute to its anti-cancer activity. Histone deacetylase inhibitors have been found to induce apoptosis in cancer cells and inhibit their growth. This compound has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines in macrophages. In vivo studies have shown that this compound reduces tumor growth in animal models and has potential as a treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability for purchase from commercial suppliers. The limitations of using this compound in lab experiments include its relatively high cost, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. These include further studies on its mechanism of action, its potential as a treatment for neurodegenerative disorders, and its use in combination with other drugs for cancer treatment. Other potential areas of research include the development of more efficient synthesis methods and the exploration of its potential as a treatment for other diseases such as bacterial infections.
Métodos De Síntesis
The synthesis of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction of 2-bromo-3-nitrobenzoic acid with isobutyryl chloride to form 2-bromo-3-(isobutyryloxy)benzoic acid. This intermediate is then reacted with 4-amino-3-methoxybenzoic acid to obtain this compound. The synthesis of this compound has been reported in several scientific journals and is considered to be a reliable method.
Propiedades
Fórmula molecular |
C18H19BrN2O3 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
2-bromo-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Clave InChI |
HAMLVQBMLSTLRN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)

